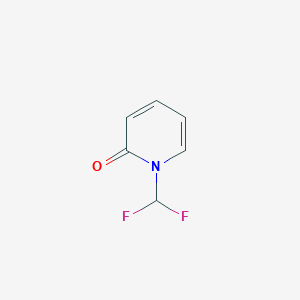

1-(Difluoromethyl)-1,2-dihydropyridin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)9-4-2-1-3-5(9)10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYHNOZVCPVIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluoromethyl 1,2 Dihydropyridin 2 One and Its Derivatives

Established Synthetic Routes to Dihydropyridinones

The dihydropyridinone scaffold is a privileged structure found in numerous biologically active compounds. mdpi.com Consequently, a variety of synthetic methods have been developed for its construction, broadly categorized into multicomponent reactions and cyclization strategies.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.orgresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. beilstein-journals.org

The Hantzsch synthesis , first reported in 1881, is a classic MCR for the preparation of dihydropyridines. wikipedia.org The canonical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com While this reaction classically yields 1,4-dihydropyridines, modifications and careful selection of reactants and conditions can lead to other isomers, including 1,2-dihydropyridines. nih.govbeilstein-journals.org For instance, a one-pot, three-component Hantzsch reaction has been developed to selectively produce unsymmetrical 1,2-dihydropyridine derivatives. nih.govbeilstein-journals.org Microwave-assisted protocols have also been shown to accelerate the Hantzsch synthesis. nih.gov

Another prominent MCR is the Biginelli reaction , which typically produces 3,4-dihydropyrimidin-2(1H)-ones from the condensation of an aldehyde, a β-ketoester, and urea. beilstein-journals.orgnih.govnih.gov While structurally distinct from dihydropyridinones, the principles of MCRs in heterocycle synthesis are well-demonstrated by this reaction's robustness and versatility. beilstein-journals.orgresearchgate.net The development of new MCRs and variations of classical ones remains an active area of research for accessing diverse heterocyclic cores. mdpi.com

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | Dihydropyridines | Forms the core pyridine (B92270) ring; can be modified for 1,2- or 1,4-isomers. wikipedia.orgnih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Highly efficient for creating the DHPM scaffold. beilstein-journals.orgnih.gov |

Annulation and cyclization reactions provide a powerful alternative to MCRs for constructing the dihydropyridinone ring. These methods involve the formation of the heterocyclic ring from a pre-functionalized linear precursor. This approach allows for greater control over the substitution pattern of the final product.

One such strategy is the aza-Robinson annulation, which has been used to create fused bicyclic amide systems. This sequence involves a conjugate addition followed by an intramolecular aldol (B89426) condensation to build the new ring. Another approach involves the cyclization of suitable substrates in a one-pot tandem reaction, which is an attractive method for synthesizing dihydropyridinones. mdpi.com For instance, a reaction cascade involving rhodium(I)-catalyzed C–H activation, alkyne coupling, and electrocyclization can produce highly substituted 1,2-dihydropyridines. These intermediates can then be selectively functionalized.

Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact and enhance safety. This is particularly relevant for the synthesis of 1-(difluoromethyl)-1,2-dihydropyridin-2-one, where traditional methods may involve hazardous reagents or conditions.

Key green chemistry considerations include the use of less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and improving atom economy. rsc.org In the context of difluoromethylation, this translates to avoiding toxic metal catalysts, using greener solvents or solvent-free conditions, and employing more benign difluoromethylating agents. nih.govrsc.org

The use of fluoroform (CHF₃) as a difluoromethylating agent is a prime example of applying green chemistry principles. rsc.orgrsc.org As a byproduct of Teflon production, its utilization transforms an industrial waste stream into a valuable chemical reagent. rsc.org Furthermore, the development of continuous flow processes for fluoroform reactions allows for better control, improved safety, and potentially higher efficiency. rsc.org

Organic photoredox catalysis also aligns with green chemistry principles by using visible light as a renewable energy source and often employing molecular oxygen from the air as a green oxidant, replacing stoichiometric chemical oxidants. nih.govresearchgate.net

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often flammable, toxic, and contribute to pollution.

Mechanochemical synthesis represents a powerful solvent-free approach. researchgate.net By using mechanical energy (e.g., ball milling) to drive reactions, the need for solvents is completely eliminated, leading to a significant reduction in waste. The mechanochemical difluoromethylation of N-heterocycles is a promising green alternative to traditional solution-phase synthesis. researchgate.net

Reactions in aqueous media are also highly desirable from a green chemistry perspective, as water is a non-toxic, non-flammable, and inexpensive solvent. While many organometallic reactions are water-sensitive, certain difluoromethylation reactions can be performed in aqueous systems. For example, the difluoromethylation of phenols and malonates has been successfully carried out using fluoroform in the presence of aqueous potassium hydroxide (B78521). rsc.orgsci-hub.se This demonstrates the feasibility of using water as a solvent for generating difluorocarbene and subsequent reactions with nucleophiles. The development of N-difluoromethylation of pyridones in aqueous media would be a significant advancement in green synthesis.

Heterogeneous Catalysis

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, aligning well with green chemistry principles. They are typically solid materials that can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. This simplifies product purification and reduces waste.

In the realm of difluoromethylation, covalent organic frameworks (COFs) have been developed as heterogeneous photocatalysts. nih.govacs.org These porous, crystalline materials can be designed with specific catalytic sites. For direct C-H difluoromethylation of heterocycles, COFs with synergistic dual-active centers have been engineered. nih.govacs.org These centers can work cooperatively to enhance photocatalytic activity, for example, by promoting the generation of both CF₂H radicals and reactive oxygen species while facilitating efficient charge separation. acs.org This approach not only provides the benefits of heterogeneous catalysis but also can lead to higher reaction yields and efficiencies under mild, visible-light-driven conditions. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of 1-(difluoromethyl)-1,2-dihydropyridin-2-one while minimizing side products and waste. Key parameters that are typically optimized include the choice of difluoromethylating agent, base, solvent, temperature, and reaction time.

For the N-difluoromethylation of pyridones using reagents like ethyl bromodifluoroacetate or TMSCF₂Br, the choice of base is critical. rsc.orgsci-hub.se Stronger bases may be required to deprotonate the pyridone nitrogen, but they can also lead to side reactions. The strength of the base can also influence the chemoselectivity between N- and O-difluoromethylation. sci-hub.se

Temperature is another key variable. For instance, in the TMSCF₂Br-mediated difluoromethylation of 2-pyridones, variations in temperature can switch the selectivity between the N- and O-difluoromethylated products. sci-hub.se Similarly, in photocatalytic reactions, temperature control is important to prevent degradation of the catalyst and reactants, while ensuring sufficient energy for the reaction to proceed. nih.gov

The solvent system can also have a profound impact on reaction outcomes. In some cases, polar aprotic solvents like DMF or DMSO are effective, while in others, less polar solvents like THF might be preferred. cas.cnmdpi.com The development of solvent-free systems or reactions in green solvents like water is a key area of optimization. researchgate.netrsc.org

The table below provides a conceptual overview of parameters that are typically optimized for the synthesis of N-difluoromethyl-2-pyridones.

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Difluoromethylating Agent | Reactivity, cost, safety, byproducts | Screening various reagents (e.g., BrCF₂COOEt, TMSCF₂Br, CHF₂Cl) for optimal yield and selectivity. rsc.orgresearchgate.netsci-hub.se |

| Base | Deprotonation efficiency, selectivity (N vs. O), side reactions | Testing a range of inorganic (e.g., K₂CO₃) and organic (e.g., DBU) bases of varying strengths. rsc.orgsci-hub.se |

| Solvent | Reactant solubility, reaction rate, selectivity | Screening solvents with different polarities (e.g., DMF, THF, CH₃CN) and exploring solvent-free or aqueous options. nih.govresearchgate.netsci-hub.se |

| Temperature | Reaction rate, stability of intermediates, selectivity | Varying the temperature from low (e.g., -78 °C) to elevated temperatures to find the optimal balance. sci-hub.semdpi.com |

| Catalyst (if applicable) | Reaction rate, selectivity, turnover number | Screening different photocatalysts or phase-transfer catalysts and optimizing catalyst loading. rsc.orgnih.gov |

| Concentration | Reaction kinetics, suppression of side reactions | Adjusting the concentration of reactants to favor the desired reaction pathway. |

By systematically optimizing these conditions, researchers can develop robust and efficient protocols for the synthesis of 1-(difluoromethyl)-1,2-dihydropyridin-2-one and its derivatives, making these valuable compounds more accessible for further study and application.

Chemical Reactivity and Transformations of 1 Difluoromethyl 1,2 Dihydropyridin 2 One

Reactivity of the Dihydropyridin-2-one Core

The 1,2-dihydropyridin-2-one (or 2-pyridone) ring is a versatile heterocyclic system capable of undergoing a range of chemical reactions. The presence of the N-difluoromethyl group, however, significantly modulates the electron density of the ring, thereby affecting its reactivity profile compared to N-alkyl or N-aryl pyridones.

While specific studies on the electrophilic and nucleophilic reactions of 1-(difluoromethyl)-1,2-dihydropyridin-2-one are not extensively documented, the general principles of pyridine (B92270) C-H functionalization suggest that reactions would be challenging due to the electron-poor nature of the heterocycle. nih.govnih.gov Site-selective C-H functionalization on 2-pyridones is an active area of research, often requiring directing groups or specific catalytic systems to achieve desired regioselectivity. rsc.org

Nucleophilic attack on the pyridone ring itself is also a possibility, although less common. More frequently, the pyridone nitrogen acts as a nucleophile in the synthesis of the title compound. For instance, the N-difluoromethylation of 2-pyridones can be achieved using various difluorocarbene precursors like bromodifluoroacetate (BrCF₂COOEt) or chlorodifluoromethane. rsc.orgresearchgate.net The regioselectivity between N- and O-difluoromethylation can be controlled by the reaction conditions, such as the choice of base and temperature. irbis-nbuv.gov.uasci-hub.se

Table 1: Regioselectivity in the Difluoromethylation of 2-Pyridone Derivatives with Chlorodifluoromethane

| Substituent (Position) | Conditions | Total Yield (%) | Ratio of N-CF₂H : O-CF₂H | Reference |

|---|---|---|---|---|

| None | DMF/K₂CO₃, 120-130°C | 42 | 4:1 | researchgate.net |

| 5-Br | DMF/K₂CO₃, 120-130°C | 74 | 1:2 | researchgate.net |

| 6-Cl | DMF/K₂CO₃, 120-130°C | 72 | 100:0 (O-isomer only) | researchgate.net |

| 3-Me, 5-Br | DMF/K₂CO₃, 120-130°C | 76 | 4:1 | researchgate.net |

Data adapted from Petko, K. I., & Filatov, A. A. (2024). researchgate.net

Ring transformations and rearrangements of the 2-pyridone core in 1-(difluoromethyl)-1,2-dihydropyridin-2-one are not well-documented in the literature. In general, pyridone rings can undergo various skeletal reorganizations under thermal, photochemical, or catalytic conditions. However, the stability of the N-CF₂H amide bond suggests that harsh conditions would be required, potentially leading to decomposition. nih.govd-nb.info The synthesis of N-difluoromethyl-2-pyridones from substituted pyridines often involves the formation of N-difluoromethylpyridinium salts as key intermediates, which then undergo nucleophilic addition of water or hydroxide (B78521) followed by rearomatization to yield the final product. acs.orgnih.gov This synthetic pathway itself represents a transformation of the initial pyridine ring.

The 2-pyridone ring contains a conjugated diene system and can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netnih.gov In these reactions, the pyridone acts as the diene, reacting with a dienophile. The reactivity of the 2-pyridone diene is sensitive to the substituent on the nitrogen atom. Electron-donating groups on the nitrogen generally enhance the reactivity, while electron-withdrawing groups decrease it.

Given that the difluoromethyl group is strongly electron-withdrawing, it is anticipated that 1-(difluoromethyl)-1,2-dihydropyridin-2-one would be a relatively unreactive diene in Diels-Alder reactions. Specific studies employing this compound in cycloadditions are scarce, but research on other 2-pyridones shows that reactions with electron-deficient dienophiles like N-phenylmaleimide can yield the corresponding isoquinuclidine cycloadducts, often requiring high pressure or thermal conditions. researchgate.netnih.gov The stereoselectivity of such reactions is a key aspect of their utility in synthesis.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely an inert substituent; its unique electronic properties allow for specific chemical transformations. It is considered a lipophilic bioisostere of hydroxyl and thiol groups and possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor. nih.gov

The C-H bond in the difluoromethyl group is acidic enough to be deprotonated under strong basic conditions, transforming the typically electrophilic carbon into a nucleophilic center. acs.org This "masked nucleophile" approach allows for the formation of C-C bonds by reacting the resulting α,α-difluoro carbanion with various electrophiles.

Research has shown that difluoromethyl (hetero)arenes can be deprotonated using a combination of a strong base (e.g., potassium diisopropylamide, KN(iPr)₂) and a Lewis acid to trap and stabilize the reactive carbanion. acs.org While this methodology has been demonstrated on 2- and 4-difluoromethylpyridine, its direct application to 1-(difluoromethyl)-1,2-dihydropyridin-2-one has not been explicitly reported. acs.org However, the principle suggests a viable pathway for the functionalization of the difluoromethyl moiety, opening avenues for synthesizing more complex derivatives.

Table 2: Examples of Deprotonation and Functionalization of Difluoromethyl Heteroarenes

| Starting Material | Reagents | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Difluoromethylpyridine | KN(iPr)₂, B₃N₃Me₆, 18-crown-6 | Benzophenone | (2-Pyridyl)difluoromethyl(diphenyl)methanol | 74 | acs.org |

| 4-Difluoromethylpyridine | KN(iPr)₂, B₃N₃Me₆, 18-crown-6 | Benzophenone | (4-Pyridyl)difluoromethyl(diphenyl)methanol | 80 | acs.org |

| 3-Difluoromethylpyridine | KN(iPr)₂, B₃N₃Me₆, 18-crown-6 | Benzophenone | (3-Pyridyl)difluoromethyl(diphenyl)methanol | 75 | acs.org |

Data adapted from Pretzel, D. A., et al. (2018). acs.org

The N-CF₂H group in amides and related compounds has been shown to be highly robust and compatible with numerous chemical transformations, suggesting that the integrity of the N-difluoromethyl pyridone core would be maintained during downstream derivatization reactions on other parts of the molecule. nih.govd-nb.infoacs.org

The cleavage of a carbon-fluorine (C-F) bond is thermodynamically challenging due to its high bond dissociation energy. Consequently, defluorination reactions typically require harsh conditions or specific catalytic activation. Methodologies for C-F bond cleavage include visible light photoredox catalysis, transition-metal-mediated processes, and enzymatic reactions. mdpi.comnih.gov

Specific examples of defluorination of 1-(difluoromethyl)-1,2-dihydropyridin-2-one are not reported in the literature. General strategies for defluorination often involve single-electron transfer to generate a radical anion, which can then eliminate a fluoride (B91410) ion. For instance, photoredox catalysis has been used to achieve defluorinative functionalization of trifluoromethyl alkenes. mdpi.com Another approach involves intramolecular nucleophilic substitution (Sₙ2), where a suitably positioned nucleophile displaces a fluoride ion, leading to cyclization. nih.gov While these methods demonstrate the feasibility of C-F bond cleavage, their applicability to the stable N-CF₂H group on a pyridone ring remains an area for future investigation.

Stereoselective Transformations and Asymmetric Synthesis of Derivatives

Detailed methodologies for the stereoselective derivatization of 1-(difluoromethyl)-1,2-dihydropyridin-2-one are not well-established in the current literature. General principles of asymmetric catalysis can be inferred, but their direct application to this specific substrate has not been reported.

There is a notable absence of published research specifically detailing the use of chiral catalysts for the derivatization of 1-(difluoromethyl)-1,2-dihydropyridin-2-one. While chiral Lewis acids and organocatalysts are widely employed for asymmetric transformations on various unsaturated systems, their application to induce chirality in reactions involving this particular dihydropyridinone has not been described. The development of such catalytic systems would be a significant step forward in accessing enantioenriched derivatives.

Specific diastereoselective or enantioselective reactions starting from 1-(difluoromethyl)-1,2-dihydropyridin-2-one are not documented. General methodologies for asymmetric reactions on analogous α,β-unsaturated systems, such as Michael additions or Diels-Alder reactions, exist but have not been explicitly applied to this substrate. The electronic nature of the dihydropyridinone ring, influenced by the N-difluoromethyl group, would likely play a crucial role in the stereochemical outcome of such transformations, warranting dedicated investigation.

Radical Chemistry of the Compound

The radical chemistry of N-heterocycles is an active area of research, particularly with the advent of photoredox catalysis. However, specific studies on the radical-based transformations of 1-(difluoromethyl)-1,2-dihydropyridin-2-one are sparse. Research in this area has primarily centered on the introduction of difluoromethyl groups onto various heterocyclic cores via radical intermediates.

The general reactivity of difluoromethyl radicals, often generated from precursors like sodium chlorodifluoroacetate or through photoredox methods, is known. These radicals can participate in addition reactions to double bonds. However, the specific behavior of the conjugated system within 1-(difluoromethyl)-1,2-dihydropyridin-2-one towards radical attack, and any subsequent transformations of the resulting radical intermediates, have not been a focus of published studies. The interplay between the difluoromethyl group and the dihydropyridinone scaffold in radical reactions remains an open area for exploration.

Computational and Theoretical Investigations of 1 Difluoromethyl 1,2 Dihydropyridin 2 One

Electronic Structure and Bonding Analysis

The electronic properties of 1-(difluoromethyl)-1,2-dihydropyridin-2-one are fundamentally governed by the interplay between the π-conjugated system of the dihydropyridinone ring and the strong inductive effects of the N-difluoromethyl substituent. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating this relationship. researchgate.netnih.gov

Analysis of the electronic structure of the parent 2-pyridone scaffold reveals a delocalized π-system with significant electron density on the oxygen and nitrogen atoms. mdpi.com The introduction of the difluoromethyl (-CHF₂) group at the nitrogen atom significantly modulates this electronic landscape. Due to the high electronegativity of the fluorine atoms, the -CHF₂ group acts as a potent electron-withdrawing group. This effect reduces the electron density at the nitrogen atom and, through resonance, influences the charge distribution across the entire ring system.

Key insights into the molecule's reactivity and electronic behavior are provided by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1-(difluoromethyl)-1,2-dihydropyridin-2-one, the HOMO is typically localized over the dihydropyridinone ring, while the LUMO is also distributed across the ring but with significant contributions from the carbonyl carbon. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. researchgate.net In these maps, regions of negative potential (typically colored red) are concentrated around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack and as a hydrogen bond acceptor. Regions of positive potential (blue) are expected around the hydrogen atoms, particularly the one in the -CHF₂ group, highlighting its potential as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis further quantifies the electronic interactions, such as hyperconjugation and charge transfer, within the molecule. nih.gov This analysis can reveal the nature of the C-F bonds, the N-C bond, and the delocalization of lone pairs from the nitrogen and oxygen atoms into the ring system, providing a detailed picture of the bonding environment.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1-(difluoromethyl)-1,2-dihydropyridin-2-one is primarily associated with the rotation around the single bond connecting the nitrogen atom of the pyridone ring and the carbon atom of the difluoromethyl group (N-C bond). Understanding the molecule's preferred three-dimensional structure and the energy barriers between different conformations is crucial, as these factors can influence its reactivity and intermolecular interactions.

Computational methods are employed to map the potential energy surface (PES) by systematically rotating the C-N bond and calculating the corresponding energy at each step. rsc.org This process identifies the stable conformers (local minima on the energy landscape) and the transition states that connect them. nih.govftmc.lt The resulting energy landscape provides a comprehensive view of the molecule's dynamic behavior. arxiv.orgacs.org

The primary conformers are defined by the dihedral angle involving the C-H bond of the difluoromethyl group relative to the plane of the pyridone ring. Steric hindrance and electrostatic interactions (dipole-dipole) between the C-F bonds and the carbonyl group are the dominant forces governing conformational preference. It is computationally predicted that conformers minimizing the repulsion between the electronegative fluorine atoms and the carbonyl oxygen would be lower in energy.

The polarity of the solvent can also influence the conformational equilibrium. acs.org In polar solvents, conformers with larger dipole moments may be preferentially stabilized, potentially shifting the equilibrium compared to the gas phase. The following table presents a representative example of data obtained from a DFT calculation, illustrating the relative energies of different stable conformers.

| Conformer | Dihedral Angle (O=C-N-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 3.5 |

| B | 65° (gauche) | 2.1 | 4.2 |

| C | -65° (gauche) | 2.1 | 4.2 |

Reaction Mechanism Predictions and Energy Profiles

Theoretical calculations are essential for mapping the energy profiles of chemical reactions involving 1-(difluoromethyl)-1,2-dihydropyridin-2-one. By identifying the structures of reactants, products, and, most importantly, the transition states (TS), the reaction mechanism can be elucidated. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

Computational methods like DFT are used to locate the TS, which is characterized as a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in studying the reactivity of the pyridone ring, such as in electrophilic substitution or cycloaddition reactions, TS calculations can predict the regioselectivity and stereoselectivity of the outcome by comparing the activation energies of different possible pathways. The lower the calculated energy of the transition state, the lower the activation barrier and the faster the reaction rate.

Computational studies can predict and evaluate plausible reaction pathways for both the synthesis and subsequent reactions of 1-(difluoromethyl)-1,2-dihydropyridin-2-one. One of the primary synthetic routes involves the direct N-difluoromethylation of pyridine (B92270) or 2-pyridone. nih.govacs.org

Theoretical models suggest that the synthesis from pyridine proceeds through the formation of an N-difluoromethylpyridinium salt as a key intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack (e.g., by a hydroxide (B78521) ion), leading to the formation of the final 1,2-dihydropyridin-2-one product. Computational analysis of this pathway would involve calculating the energy profile, including the stability of the pyridinium (B92312) intermediate and the transition state for the nucleophilic addition step.

Alternative synthetic approaches using reagents like ethyl bromodifluoroacetate have also been proposed. rsc.orgnih.gov These reactions are thought to occur via a two-step process involving initial N-alkylation followed by hydrolysis and decarboxylation. rsc.orgnih.gov

Furthermore, radical pathways are significant in fluorination chemistry. nih.gov The difluoromethylation of pyridine C-H bonds can occur through radical processes, and while this typically targets the carbon atoms of the ring, understanding the behavior of the difluoromethyl radical (•CHF₂) is crucial. nih.gov Computational studies can model the generation of this radical and its subsequent reaction with the nitrogen of a pyridine or pyridone, evaluating the feasibility of such a pathway compared to ionic mechanisms.

Spectroscopic Parameter Prediction for Mechanistic Insights (e.g., NMR shielding, vibrational frequencies)

Theoretical prediction of spectroscopic parameters provides a powerful tool for structure verification and for gaining insight into the electronic environment of a molecule. DFT calculations can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR). nih.govnih.gov

For 1-(difluoromethyl)-1,2-dihydropyridin-2-one, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment. Computational models can predict this shift and help correlate it with the molecule's conformation and intermolecular interactions. uni-muenchen.de Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.

Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) spectrum. These predictions are invaluable for identifying characteristic functional groups. For the target molecule, key vibrational modes include the C=O stretch of the carbonyl group, the C-F stretches of the difluoromethyl group, and the C=C stretches of the pyridone ring. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor. The predicted IR spectrum can also provide mechanistic insights by allowing for the identification of transient species or intermediates in a reaction.

Below is a representative table of predicted vibrational frequencies for key functional groups, as would be obtained from a DFT calculation.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(C=O) | Carbonyl stretch | 1675 | Strong |

| ν(C=C) | Ring C=C stretch | 1610 | Medium |

| ν(C-F)asym | Asymmetric C-F stretch | 1150 | Strong |

| ν(C-F)sym | Symmetric C-F stretch | 1115 | Strong |

| ν(C-H) | CHF₂ group C-H stretch | 3020 | Weak |

Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding)

1-(Difluoromethyl)-1,2-dihydropyridin-2-one possesses several functional groups capable of engaging in significant intermolecular interactions, which dictate its properties in the solid state and in solution.

Hydrogen Bonding: The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor." researchgate.net The C-H bond in the -CHF₂ group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to form C-H···O or C-H···N hydrogen bonds with suitable acceptors. nih.govresearchgate.net The most prominent hydrogen bond acceptor in the molecule itself is the carbonyl oxygen atom. In a condensed phase, this can lead to the formation of dimeric structures or extended networks. The strength of these interactions can be evaluated computationally by analyzing the geometry and interaction energy of molecular dimers or clusters. nih.govnih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). rsc.org The fluorine atoms in the difluoromethyl group, while being highly electronegative, can possess a region of positive electrostatic potential (a σ-hole) along the axis of the C-F bond. rsc.org This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as the lone pairs of the carbonyl oxygen. researchgate.net Computational studies, including MEP analysis and examination of intermolecular distances and angles in calculated crystal lattices, are used to identify and characterize potential halogen bonds. scispace.comnih.govresearchgate.net The interplay between hydrogen and halogen bonding can be complex and determinative for the supramolecular assembly of the compound. researchgate.net

Applications of 1 Difluoromethyl 1,2 Dihydropyridin 2 One in Advanced Chemical Synthesis

As a Building Block in Heterocyclic Synthesis

The inherent reactivity of the 1,2-dihydropyridin-2-one system makes it an excellent precursor for the synthesis of more complex heterocyclic structures. The conjugated diene system within the ring is particularly amenable to cycloaddition reactions, providing a direct route to polycyclic frameworks.

The 1,2-dihydropyridine core of the molecule can act as a reactive diene in [4+2] cycloaddition reactions. This reactivity allows for the construction of bicyclic systems, such as 2-azabicyclo[2.2.2]oct-7-enes, when reacted with suitable dienophiles like maleic anhydride (B1165640) or methyl acrylate. nih.gov This approach provides a streamlined pathway to intricate polycyclic scaffolds that would otherwise require multi-step syntheses. The presence of the N-difluoromethyl group can influence the stereoselectivity and reactivity of these cycloaddition reactions.

Furthermore, the 2-pyridone motif is a privileged structure in medicinal chemistry, and methods to create fused-ring systems are of high value. nih.govorganic-chemistry.org Tandem reactions involving Michael addition followed by intramolecular cyclization are effective strategies for building 5,6-ring-fused 2-pyridone systems. organic-chemistry.org The 1-(Difluoromethyl)-1,2-dihydropyridin-2-one scaffold is an ideal starting point for such synthetic endeavors, leading to the creation of novel fused heterocyclic compounds with potential biological activity. thieme.de

| Reaction Type | Reactant | Resulting System | Significance |

| [4+2] Cycloaddition | Dienophiles (e.g., Maleic Anhydride) | 2-Azabicyclo[2.2.2]octene derivatives | Direct route to complex polycyclic frameworks. nih.gov |

| Tandem Annulation | Cyclic β-keto esters | 5,6-Ring-fused 2-pyridones | Construction of privileged medicinal scaffolds. organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Isoquinolinium Ylides | Fused Heptacyclic Pyrrolidines | Synthesis of highly complex, functionalized polycycles. thieme.de |

The development of synthetic methods to access diverse nitrogen-containing heterocycles is a central goal in pharmaceutical and agrochemical research. researchgate.netnih.gov 1-(Difluoromethyl)-1,2-dihydropyridin-2-one serves as a key building block in this context. Its structure can be strategically manipulated to yield a variety of complex scaffolds. For instance, the dihydropyridine (B1217469) ring can be a precursor to fully aromatized pyridine (B92270) systems through oxidation. nih.gov This allows for the introduction of the N-difluoromethyl-2-pyridone moiety into larger, more complex molecular architectures.

The synthesis of propargylamine (B41283) derivatives, which are versatile precursors for nitrogen-containing heterocycles, can be integrated with the pyridone core. mdpi.com Sequential reactions of such modified intermediates with carbonyl compounds can lead to the formation of diverse pyridine and fused-pyridine scaffolds, demonstrating the utility of the initial building block in diversity-oriented synthesis. mdpi.comekb.eg

Role in Fluorine Chemistry and Fluorinated Compound Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govcore.ac.uk The difluoromethyl (CHF2) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, capable of participating in hydrogen bonding. nih.gov

1-(Difluoromethyl)-1,2-dihydropyridin-2-one is a key molecule in fluorine chemistry for several reasons:

Direct Incorporation : It provides a method for directly incorporating the valuable N-CHF2 moiety into a heterocyclic system. Synthesizing such molecules de novo by building the ring around the difluoromethyl group is often more efficient than attempting a late-stage difluoromethylation. nih.gov

Platform for Further Fluorination : The dihydropyridine ring itself can be a substrate for further fluorination reactions. For example, electrophilic fluorination using reagents like Selectfluor® can introduce additional fluorine atoms into the heterocyclic core, leading to new polyfluorinated compounds. nih.gov

Influence on Reactivity : The strongly electron-withdrawing nature of the difluoromethyl group influences the electronic properties of the pyridone ring, affecting its reactivity in subsequent synthetic transformations. drugbank.com

Recent advances have focused on the direct C-H difluoromethylation of pyridines to access specific regioisomers. nih.govuni-muenster.de However, these methods often face challenges with regioselectivity. The synthesis and use of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one provides a reliable route to N-difluoromethylated pyridone structures, which are key intermediates in the synthesis of bioactive molecules. researchgate.netnih.gov

Utilization as a Synthetic Intermediate for Modified Structures

One of the most significant applications of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one is its use as a versatile intermediate for the synthesis of structurally modified analogs. The pyridone ring can be functionalized at various positions (C-3, C-4, and C-5) to generate a library of related compounds for structure-activity relationship (SAR) studies.

A notable example is the synthesis of a series of acetic acid and propionic acid regioisomers designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). drugbank.com In this work, the core 1-(Difluoromethyl)-1,2-dihydropyridin-2-one scaffold was functionalized by attaching an acetic or propionic acid moiety at the C-3, C-4, or C-5 position. This research demonstrated that attaching the N-difluoromethyl-1,2-dihydropyrid-2-one ring system to an acid moiety confers potent 5-LOX inhibitory activity. drugbank.com The compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid, in particular, showed an excellent combination of dual COX-2 and 5-LOX inhibition. drugbank.com

| Parent Scaffold | Modification | Position | Resulting Compound Class | Application |

| 1-(Difluoromethyl)-1,2-dihydropyridin-2-one | Attachment of Acetic Acid | C-3, C-4, C-5 | N-difluoromethyl-dihydropyridone acetic acids | Dual COX-2/5-LOX inhibitors. drugbank.com |

| 1-(Difluoromethyl)-1,2-dihydropyridin-2-one | Attachment of Propionic Acid | C-3, C-4, C-5 | N-difluoromethyl-dihydropyridone propionic acids | Dual COX-2/5-LOX inhibitors. drugbank.com |

| 2-Acetaminopyridine derivatives | N-Difluoromethylation & Hydrolysis | N-1 | N-difluoromethyl-2-pyridones | One-pot synthesis of pyridone derivatives. researchgate.net |

These transformations highlight the compound's role as a foundational structure that can be elaborated upon to produce targeted molecules with specific biological functions. The synthesis often involves standard organic reactions, making it an accessible and practical intermediate for medicinal chemistry programs.

Strategic Retrosynthetic Analysis Incorporating the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgamazonaws.com In this context, 1-(Difluoromethyl)-1,2-dihydropyridin-2-one is recognized as a key synthetic precursor, or "synthon," for more complex molecular targets.

When designing the synthesis of a complex molecule containing the N-difluoromethyl-2-pyridone core, a primary retrosynthetic disconnection would sever the bond connecting the heterocyclic core to its substituents. For example, in the retrosynthesis of the dual COX-2/5-LOX inhibitor 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid, a C-C bond disconnection at the C-5 position of the pyridone ring would lead back to two simpler fragments: the 1-(Difluoromethyl)-1,2-dihydropyridin-2-one core (or a suitable precursor) and a two-carbon synthon for the acetic acid side chain. drugbank.com

This strategic disconnection is advantageous because it simplifies a complex target into a key, pre-functionalized heterocyclic building block. This approach offers several benefits:

Efficiency : It avoids the need to construct the heterocyclic ring late in the synthesis.

Modularity : It allows for the synthesis of various analogs by simply changing the nature of the side chain or other substituents to be added to the core scaffold.

Convergence : The core and its substituents can be synthesized separately and then combined, which is often more efficient than a long, linear synthesis.

The recognition of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one as a strategic building block in retrosynthetic planning facilitates the rapid and efficient development of new chemical entities for drug discovery and other applications.

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring

In-situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopy are powerful analytical methods that allow for the real-time observation of chemical reactions as they occur, without the need for sample extraction. doi.org This provides dynamic information about the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. rsc.org

In the synthesis of N-difluoromethyl-2-pyridones from pyridines, mechanistic studies have revealed that the reaction proceeds through key intermediates, such as N-difluoromethylpyridinium salts. acs.orgnih.govfigshare.com Operando spectroscopic techniques are ideally suited to monitor such transformations. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to track the reaction progress by monitoring specific vibrational frequencies. The disappearance of characteristic vibrational bands of the starting pyridine (B92270) material and the concurrent appearance of new bands corresponding to the pyridinium (B92312) salt intermediate and the final pyridone product would allow for continuous, real-time analysis of the reaction kinetics. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, would be highly effective for monitoring the incorporation of the difluoromethyl group and the evolution of fluorine-containing species throughout the reaction.

These techniques provide a continuous data stream that helps in determining the optimal reaction conditions, identifying potential bottlenecks, and understanding the influence of various parameters on the reaction outcome.

Advanced Chromatographic Methods for Complex Mixture Analysis

The synthesis of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one often results in a complex mixture containing the starting materials, unreacted reagents, transient intermediates, and the desired product. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of these components.

In the analysis of N-difluoromethylation reactions, reversed-phase HPLC coupled with a UV detector and a mass spectrometer (HPLC-MS) is frequently used. nih.govub.edu This setup allows for the effective separation of compounds based on their polarity, while providing mass information for confident identification. For example, studies on the N-difluoromethylation of pyridine derivatives report the use of HPLC-MS to identify the N-alkylated intermediate, the subsequent carboxylic acid derivative formed after hydrolysis, and the final N-difluoromethylated product in the crude reaction mixture. nih.gov The conversion yield of such reactions is often determined by comparing the peak areas of the starting material and the product in the HPLC chromatogram. ub.edu

Below is a representative table of data that could be obtained from an HPLC-MS analysis of a reaction mixture.

| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) |

| 4-(Dimethylamino)pyridine (DMAP) | 3.5 | 123.1 |

| Ethyl 2-(4-(dimethylamino)pyridin-1-ium-1-yl)-2,2-difluoroacetate | 8.2 | 273.1 |

| 2-(4-(dimethylamino)pyridin-1-ium-1-yl)-2,2-difluoroacetate | 6.5 | 245.1 |

| 1-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium | 5.1 | 173.1 |

This interactive table showcases typical data from an HPLC-MS analysis, illustrating the separation and identification of different species in a reaction mixture for the synthesis of a substituted N-difluoromethylpyridinium salt, a key intermediate. nih.govrsc.org

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry (MS) is a cornerstone technique for the molecular weight determination and structural elucidation of reaction products and, crucially, for the identification of transient intermediates. High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of elemental compositions. ub.edu

In the synthesis of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one and related N-difluoromethylated heterocycles, ESI-MS has been instrumental in confirming the presence of key intermediates. Mechanistic studies have shown that the reaction proceeds via the formation of an N-difluoromethylpyridinium salt. acs.orgnih.gov Mass spectrometry can directly detect these charged intermediates. For instance, in the reaction of 4-(dimethylamino)pyridine (DMAP) with ethyl bromodifluoroacetate, low-resolution ESI-MS was used to identify not only the starting material but also the N-alkylated ester intermediate, its hydrolyzed carboxylic acid form, and the final decarboxylated N-difluoromethylated pyridinium product in the reaction crude. nih.govrsc.org The isolation and subsequent characterization of these intermediates, including by HRMS, confirms the proposed reaction pathway. nih.govub.edu

The table below summarizes the mass-to-charge ratios for key species identified by ESI-MS during the synthesis of an N-difluoromethylated pyridinium salt.

| Species | Formula | Calculated [M]⁺ or [M+H]⁺ (m/z) | Observed [M]⁺ or [M+H]⁺ (m/z) |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 123.0917 | 123.1 |

| 2-(4-(dimethylamino)pyridin-1-ium-1-yl)-2,2-difluoroacetate | C₉H₁₁F₂N₂O₂⁻ | 245.0792 (as M⁻) | 245.1 |

| 1-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium | C₈H₁₁F₂N₂⁺ | 173.0936 | 173.1 |

This interactive table presents representative ESI-MS data used to identify the starting material and key intermediates in the N-difluoromethylation of a pyridine derivative, confirming the stepwise mechanism of the reaction. rsc.org

Crystallographic Studies for Structural Confirmation of Reaction Products and Complexes

While spectroscopic and spectrometric methods provide substantial evidence for the structure of a compound, single-crystal X-ray diffraction provides the most definitive and unambiguous structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate information on bond lengths, bond angles, and stereochemistry.

For novel compounds like 1-(Difluoromethyl)-1,2-dihydropyridin-2-one, obtaining a crystal structure is the gold standard for structural verification. A published study on the direct synthesis of N-difluoromethyl-2-pyridones includes the X-ray crystal structure of a derivative, 3-methyl-1-(difluoromethyl)-1,2-dihydropyridin-2-one. acs.org Such an analysis unequivocally confirms the connectivity of the atoms, including the attachment of the difluoromethyl group to the nitrogen atom of the pyridone ring. Furthermore, crystallographic data reveals details about the molecular conformation and the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the packing of molecules in the solid state. iucr.orgnih.gov This information is invaluable for understanding the physicochemical properties of the compound.

The crystallographic data obtained for a representative N-difluoromethyl-2-pyridone is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₇F₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1234(3) |

| b (Å) | 11.2345(5) |

| c (Å) | 8.9876(4) |

| β (°) | 109.123(2) |

| Volume (ų) | 679.87(5) |

| Z (Formula units/cell) | 4 |

This interactive table presents key crystallographic data for 3-methyl-1-(difluoromethyl)-1,2-dihydropyridin-2-one, providing definitive proof of its molecular structure and solid-state arrangement. acs.org

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of N-difluoromethyl-2-pyridones exist, the development of more efficient, scalable, and versatile synthetic routes remains a critical objective. Future research will likely focus on overcoming the limitations of current protocols, such as harsh reaction conditions, limited substrate scope, or the use of expensive and hazardous reagents.

Recent advancements have demonstrated the direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines. acs.orgacs.org One notable method employs mild reaction conditions and shows compatibility with a wide range of functional groups, proceeding through an N-difluoromethylpyridinium salt intermediate. acs.orgacs.org Another promising approach is a transition-metal-free synthesis that utilizes ethyl bromodifluoroacetate as the difluoromethylating agent. rsc.org This method involves an N-alkylation step followed by in situ hydrolysis and decarboxylation. rsc.org

Further research is anticipated in the following areas:

Catalyst Development: The design of novel catalysts, potentially based on earth-abundant metals or organocatalysts, could lead to more sustainable and cost-effective synthetic processes.

Flow Chemistry: The adaptation of synthetic routes to continuous flow systems could offer improved safety, scalability, and efficiency, allowing for better control over reaction parameters and potentially higher yields.

Late-Stage Difluoromethylation: Developing methods for the late-stage introduction of the N-difluoromethyl group onto complex, pre-functionalized pyridone scaffolds would be highly valuable for medicinal chemistry applications, enabling the rapid generation of analog libraries.

A comparative overview of selected current synthetic methods is presented below.

| Method | Difluoromethyl Source | Key Features | Substrate Scope | Ref. |

| Direct Synthesis from Pyridines | Not specified | Mild reaction conditions; proceeds via N-difluoromethylpyridinium salts | Compatible with a wide range of functional groups | acs.orgacs.org |

| Transition-Metal-Free Method | Ethyl bromodifluoroacetate | Uses a cheap, safe, and commercially available reagent | Effective for various pyridine (B92270) derivatives | rsc.org |

| Chemoselective Difluoromethylation | TMSCF2Br | Selectivity for N- or O-difluoromethylation is controlled by temperature, solvent, and base | Broad functional group tolerance | acs.orgsci-hub.seacs.org |

Exploration of Undiscovered Reactivity Patterns of the Compound

The reactivity of 1-(difluoromethyl)-1,2-dihydropyridin-2-one is an area ripe for exploration. The interplay between the electron-withdrawing difluoromethyl group and the electron-rich dihydropyridinone ring is expected to give rise to unique chemical behaviors that are not yet fully understood.

The difluoromethyl group (CF2H) is known to be a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. researchgate.netnih.gov This property, combined with its strong electron-withdrawing nature, can significantly influence the reactivity of the attached pyridone ring. Future research could investigate:

Cycloaddition Reactions: The diene system within the pyridinone ring could participate in various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex polycyclic structures. The electronic nature of the N-CF2H group will likely modulate the reactivity and selectivity of these transformations.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridinone ring offers an atom-economical way to synthesize more complex derivatives. Investigating how the N-difluoromethyl group directs this functionalization (e.g., regioselectivity in metal-catalyzed C-H activation) is a key research avenue.

Reactivity of the Difluoromethyl Group: While often considered relatively inert, the C-H bond of the difluoromethyl group itself could be a site for functionalization under specific conditions, such as radical-based reactions, opening pathways to novel derivatives.

Nucleophilic and Electrophilic Aromatic Substitution: The electron distribution in the pyridone ring, as influenced by the N-CF2H substituent, will dictate its susceptibility to electrophilic and nucleophilic attack. A systematic study of these reactions would provide a deeper understanding of the compound's fundamental reactivity. The ambident nucleophilicity of the pyridone system, which allows for both N- and O-alkylation, presents an interesting aspect to explore, where conditions can be tuned to favor one over the other. acs.orgthieme-connect.com

Integration with Machine Learning and AI for Reaction Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and reaction discovery. beilstein-journals.org These powerful computational tools can be leveraged to accelerate the development and optimization of synthetic routes to 1-(difluoromethyl)-1,2-dihydropyridin-2-one and to predict its reactivity.

Future applications of AI and ML in this area could include:

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by ML, can propose novel and efficient synthetic routes to the target molecule and its derivatives. acs.org These algorithms can analyze vast reaction databases to identify promising synthetic strategies that may not be obvious to a human chemist.

Reaction Optimization: ML algorithms can be used to rapidly optimize reaction conditions (e.g., temperature, solvent, catalyst, stoichiometry) to maximize yield and minimize byproducts. chemrxiv.orgresearchgate.net This can be particularly useful for complex multi-parameter reactions, significantly reducing the experimental effort required. For instance, ML has been successfully applied to optimize the conditions for anodic trifluoromethylation in a flow microreactor. chemrxiv.orgresearchgate.net

Predicting Reactivity and Properties: AI models can be trained to predict the reactivity of 1-(difluoromethyl)-1,2-dihydropyridin-2-one in various chemical transformations, guiding the design of experiments. nih.gov Furthermore, its physicochemical and biological properties could be predicted, helping to prioritize which derivatives to synthesize for specific applications.

Catalyst Design: For catalytic routes, ML can assist in the design of new catalysts with enhanced activity and selectivity for the difluoromethylation of pyridones. u-tokyo.ac.jp By analyzing the relationships between catalyst structure and performance, ML models can identify promising new catalyst candidates for experimental validation.

The integration of these computational approaches with automated synthesis platforms could create a closed-loop system for the rapid discovery, synthesis, and testing of new derivatives of 1-(difluoromethyl)-1,2-dihydropyridin-2-one.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-1,2-dihydropyridin-2-one, and how can purity be maximized?

- Methodological Answer : A one-pot condensation strategy involving 2-aminopyridines and gem-difluorinated methyl propiolates has been demonstrated for analogous compounds, enabling efficient synthesis . Key steps include temperature-controlled cyclization (e.g., 80–100°C) and purification via column chromatography or recrystallization. Purity (>95%) can be confirmed using HPLC and NMR, with X-ray crystallography validating structural integrity .

Q. Which spectroscopic techniques are critical for characterizing the difluoromethyl group in this compound?

- Methodological Answer : NMR is indispensable for confirming the presence and electronic environment of the difluoromethyl group, while NMR and IR spectroscopy help identify hydrogen bonding and carbonyl stretching modes. Mass spectrometry (HRMS) and elemental analysis further verify molecular composition .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or cytochrome P450 isoforms) due to fluorine’s known role in enhancing target affinity . Pair in vitro assays with ADME profiling (e.g., metabolic stability in liver microsomes) to assess bioavailability. Use fluorinated analogs as positive controls to isolate substituent effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data between computational predictions and empirical observations?

- Methodological Answer : Discrepancies may arise from crystal packing or solvent interactions. Employ polymorph screening (via X-ray diffraction) and solvate formation studies. Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) and use co-solvents (e.g., cyclodextrins) to improve solubility .

Q. How does the difluoromethyl group influence binding kinetics in target proteins compared to non-fluorinated analogs?

- Methodological Answer : Conduct molecular docking simulations to map interactions (e.g., C–F···H–N hydrogen bonds or hydrophobic contacts). Validate via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to compare binding enthalpies and dissociation constants () with non-fluorinated analogs .

Q. What methodologies can isolate the stereoelectronic effects of the difluoromethyl group on conformational dynamics?

- Methodological Answer : Use NMR relaxation studies to probe rotational barriers and compare with density functional theory (DFT) calculations. Synthesize monofluorinated or trifluoromethyl analogs to decouple inductive vs. steric effects .

Q. How can cross-coupling reactions expand the structural diversity of derivatives for SAR studies?

- Methodological Answer : Leverage Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at the pyridinone ring. Optimize catalyst systems (e.g., Pd(PPh)) and base conditions (KCO) for high yields. Prioritize substituents that enhance metabolic stability, such as electron-withdrawing groups .

Data Interpretation and Optimization

Q. How should researchers address conflicting cytotoxicity results across cell lines?

- Methodological Answer : Perform dose-response assays (IC) in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity. Combine with transcriptomics to identify differentially expressed genes linked to fluorinated compound metabolism .

Q. What analytical approaches validate the stability of 1-(difluoromethyl)-1,2-dihydropyridin-2-one under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Identify hydrolytic or oxidative degradation products (e.g., defluorination) and stabilize formulations using lyophilization or antioxidants .

Methodological Resources

- Synthesis Protocols : Reference one-pot condensation and cross-coupling strategies from peer-reviewed fluorination studies .

- Computational Tools : Use Schrödinger Suite or Gaussian for docking/DFT studies, validated by crystallographic data .

- Analytical Standards : Follow USP/EP guidelines for purity testing, avoiding unreliable vendors (e.g., benchchem.com ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.